molecular formula C11H7F3O B6331110 6-(Trifluoromethyl)naphthol CAS No. 33533-45-8

6-(Trifluoromethyl)naphthol

Cat. No. B6331110
CAS RN: 33533-45-8
M. Wt: 212.17 g/mol
InChI Key: WIXCDWMMIMSTDD-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)naphthol” is a chemical compound with the molecular formula C11H7F3O . It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Molecular Structure Analysis

The molecular structure of “6-(Trifluoromethyl)naphthol” consists of a naphthol group with a trifluoromethyl group attached to the 6th carbon . The trifluoromethyl group is a functional group that has the formula -CF3 .

Scientific Research Applications

Photochemistry and Photocatalysis

  • Photoarylation and Alkylation

    Research by Pretali et al. (2009) explored the photochemistry of 6-bromo-2-naphthols, closely related to 6-(Trifluoromethyl)naphthol, in various solvents. This study highlights the role of these compounds in generating electrophilic carbene intermediates, which are crucial in photoarylation and alkylation reactions (Pretali et al., 2009).

  • Photocatalytic Activity Enhancement

    Ma et al. (2017) investigated a g-C3N4/C@Bi2MoO6 composite for the degradation of beta-naphthol under visible-light irradiation. Their research indicates the potential of naphthol derivatives in enhancing photocatalytic activities, relevant for environmental remediation (Ma et al., 2017).

  • Photocyclization Catalysis

    Zhang et al. (2020) demonstrated the use of Cu(II) catalysis in 6π-photocyclization of non-6π substrates, leading to the formation of naphthol. This study underscores the importance of naphthol derivatives in photochemical synthesis (Zhang et al., 2020).

Chemical Synthesis and Modification

  • Electrophilic Cyclization

    The work of Zhang, Sarkar, and Larock (2006) on the synthesis of naphthalenes and 2-naphthols through electrophilic cyclization of alkynes highlights the versatility of naphthol derivatives in organic synthesis (Zhang, Sarkar, & Larock, 2006).

  • Sulfide Synthesis

    Nakazawa, Hirose, and Itabashi (1989) developed a method for synthesizing naphthyl alkyl and aryl sulfides using naphthols. This research adds to the understanding of how naphthol derivatives can be functionalized for diverse chemical applications (Nakazawa, Hirose, & Itabashi, 1989).

  • Oxazine Derivatives Synthesis

    Borah et al. (2014) reported the synthesis of anti-2,3-dihydro-1,2,3-trisubstituted-1H-naphth [1,2-e][1,3]oxazine derivatives via multicomponent reactions involving 2-naphthol. This study illustrates the use of naphthol derivatives in the synthesis of complex organic molecules (Borah et al., 2014).

Environmental and Analytical Applications

  • Adsorption Studies

    Pei et al. (2013) explored the adsorption characteristics of 2-naphthol on graphene and graphene oxide. This research provides insights into the environmental applications of naphthol derivatives, particularly in pollutant adsorption (Pei et al., 2013).

  • Electrochemical Studies

    Panizza, Michaud, Cerisola, and Comninellis (2001) investigated the anodic oxidation of 2-naphthol at boron-doped diamond electrodes, demonstrating the significance of naphthol derivatives in electrochemical processes relevant for environmental cleanup (Panizza et al., 2001).

Future Directions

The incorporation of trifluoromethyl groups into organic motifs has seen enormous growth in the last decade . This suggests that the study and application of trifluoromethyl-substituted compounds, including “6-(Trifluoromethyl)naphthol”, may continue to be a significant area of research in the future .

properties

IUPAC Name

6-(trifluoromethyl)naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXCDWMMIMSTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-1-naphthol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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